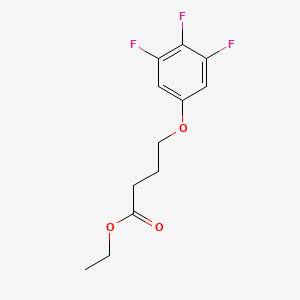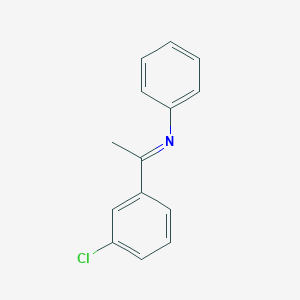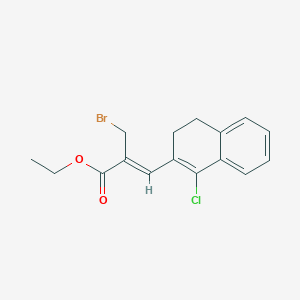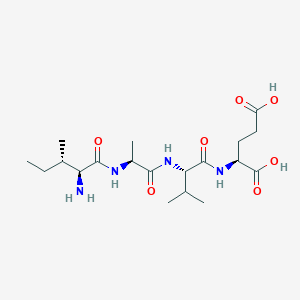![molecular formula C10H16O2 B12638373 Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate CAS No. 921210-52-8](/img/structure/B12638373.png)
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートは、ユニークなシクロペンチリデン構造を持つ有機化合物です。
準備方法
合成経路と反応条件
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートの合成は、通常、適切な前駆体の環化を制御された条件下で行うことを伴います。一般的な方法の1つには、生成物の正しい立体化学を確保するためのキラル触媒の使用が含まれます。反応条件には、多くの場合、中程度の温度と、ジクロロメタンまたはトルエンなどの溶媒の使用が含まれます。
工業生産方法
工業的な環境では、メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートの生産には、一貫した品質と収率を確保するために連続フローリアクターが使用される場合があります。 フローマイクロリアクターの使用は、合成プロセスの効率と持続可能性を向上させることが示されています .
化学反応の分析
反応の種類
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートは、次のものを含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。
置換: 特にエステル官能基で、求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 水性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウムを触媒とする水素ガス。
置換: メタノール中のナトリウムメトキシド。
主要な生成物
これらの反応から生成される主要な生成物には、使用する試薬や条件に応じて、さまざまな酸化または還元された誘導体、および置換エステルが含まれます。
科学研究の応用
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 生物系におけるその潜在的な役割とその酵素との相互作用について調査されています。
医学: 抗炎症作用や鎮痛作用など、その潜在的な治療的特性について研究されています。
科学的研究の応用
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and its interaction with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートの作用機序は、特定の分子標的との相互作用を伴います。酵素や受容体に作用し、その活性を調節することで、さまざまな生物学的効果をもたらします。 正確な経路と標的はまだ調査中ですが、予備的な研究は重要な代謝過程への関与を示唆しています .
類似の化合物との比較
類似の化合物
- メチル [(3S,4S)-3,4-ジメチルシクロヘキシリデン]アセテート
- メチル [(3R,4R)-3,4-ジメチルシクロペンチリデン]アセテート
- メチル [(3S,4R)-3,4-ジメチルシクロペンチリデン]アセテート
独自性
メチル [(3S,4S)-3,4-ジメチルシクロペンチリデン]アセテートは、その特定の立体化学のためにユニークであり、反応性と生物系との相互作用に影響を与える可能性があります。 この立体化学は、そのジアステレオマーと比較して、異なる生物学的活性と化学的特性をもたらす可能性があります .
類似化合物との比較
Similar Compounds
- Methyl [(3S,4S)-3,4-dimethylcyclohexylidene]acetate
- Methyl [(3R,4R)-3,4-dimethylcyclopentylidene]acetate
- Methyl [(3S,4R)-3,4-dimethylcyclopentylidene]acetate
Uniqueness
Methyl [(3S,4S)-3,4-dimethylcyclopentylidene]acetate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological systems. This stereochemistry can lead to different biological activities and chemical properties compared to its stereoisomers .
特性
CAS番号 |
921210-52-8 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
methyl 2-[(3S,4S)-3,4-dimethylcyclopentylidene]acetate |
InChI |
InChI=1S/C10H16O2/c1-7-4-9(5-8(7)2)6-10(11)12-3/h6-8H,4-5H2,1-3H3/t7-,8-/m0/s1 |
InChIキー |
UYHUIPQFTGQJCG-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1CC(=CC(=O)OC)C[C@@H]1C |
正規SMILES |
CC1CC(=CC(=O)OC)CC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-3-[3-[3-(azepan-1-ylsulfonyl)phenyl]-1-phenylpyrazol-4-yl]-2-(morpholine-4-carbonyl)prop-2-enenitrile](/img/structure/B12638293.png)

![3-{[3-(3,5-difluorobenzyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B12638297.png)





![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5S)-](/img/structure/B12638333.png)

![2,4,6,10,12-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,4,7,9,11-hexaene](/img/structure/B12638341.png)

![Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12638355.png)
![Methanone,(4-chlorophenyl)[4-(4-fluorophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12638371.png)
